Carboxylic Acid Acidity Enhancement: gem-Difluorination Predictably Lowers pKₐ by 0.3–0.5 Units Compared to the Non-Fluorinated Cyclopropane Analog
Incorporation of the gem-difluoro moiety on the cyclopropane ring adjacent to the carboxylic acid group lowers the pKₐ by 0.3–0.5 units relative to the non-fluorinated cyclopropane analog [1]. For context, the parent 2,2-difluorocyclopropanecarboxylic acid has a predicted pKₐ of 3.22±0.22, whereas the non-fluorinated cyclopropanecarboxylic acid has an experimentally measured pKₐ of 4.65–4.83 at 25 °C . The enhanced acidity arises from the electron-withdrawing inductive effect of the two fluorine atoms and is consistent across cyclic and acyclic aliphatic carboxylic acid systems [1].
| Evidence Dimension | Acid dissociation constant (pKₐ) of the carboxylic acid group |
|---|---|
| Target Compound Data | Predicted pKₐ ~3.22±0.22 (based on 2,2-difluorocyclopropanecarboxylic acid core scaffold data) |
| Comparator Or Baseline | Non-fluorinated cyclopropanecarboxylic acid: pKₐ = 4.65 (lit.) to 4.83 (measured at 25 °C) |
| Quantified Difference | ΔpKₐ ≈ −1.4 to −1.6 units (absolute); gem-difluorination specifically accounts for a −0.3 to −0.5 unit shift per the Holovach study [1] |
| Conditions | Measured or predicted at 25 °C in aqueous solution; for the Holovach study, pKₐ values were determined experimentally for a series of functionalized gem-difluorocycloalkanes compared to non-fluorinated and acyclic counterparts [1] |
Why This Matters
A 0.3–0.5 unit pKₐ decrease translates to roughly a 2–3× increase in the proportion of ionized (carboxylate) form at physiological pH, directly impacting solubility, membrane permeability, and target binding electrostatics—factors that cannot be replicated by substituting with a non-fluorinated cyclopropane analog.
- [1] Holovach S, Melnykov KP, Skreminskiy A, et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chem. Eur. J. 2022, 28(19), e202200331. DOI: 10.1002/chem.202200331. View Source
